2-(2-Chloro-6-fluorophenyl)pyrrolidine

Analytical Chemistry Quality Control Synthetic Chemistry

Procure with confidence: the defined ortho-chloro/ortho-fluoro (2,6) substitution pattern is essential for target binding and biological efficacy, making generic analogs unsuitable. Available as a racemic mixture (CAS 1016698-85-3) or single (R)-enantiomer (CAS 1241677-49-5) to meet specific stereochemical requirements in CNS drug candidate synthesis and agrochemical lead optimization.

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
Cat. No. B12106189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-6-fluorophenyl)pyrrolidine
Molecular FormulaC10H11ClFN
Molecular Weight199.65 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC=C2Cl)F
InChIInChI=1S/C10H11ClFN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2
InChIKeyZVFPAYZSIJRSER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-6-fluorophenyl)pyrrolidine CAS 1016698-85-3: Chiral Pyrrolidine Scaffold Specifications


2-(2-Chloro-6-fluorophenyl)pyrrolidine (CAS 1016698-85-3) is a chiral heterocyclic compound classified as a substituted phenylpyrrolidine . Its molecular structure, C10H11ClFN (MW 199.65), consists of a pyrrolidine ring substituted at the 2-position with a 2-chloro-6-fluorophenyl group . This compound is available as the racemic mixture (CAS 1016698-85-3) and as the single (R)-enantiomer (CAS 1241677-49-5) . It is primarily utilized as a research intermediate and a chiral building block in medicinal chemistry and agrochemical synthesis [1].

Substitution Risk: 2-(2-Chloro-6-fluorophenyl)pyrrolidine vs. Regioisomeric and Enantiomeric Pyrrolidine Analogs


In scientific procurement, substituting 2-(2-Chloro-6-fluorophenyl)pyrrolidine with a generic 'chloro-fluorophenyl pyrrolidine' is not advisable due to the documented, quantifiable impact of regioisomerism and stereochemistry. In pesticide discovery, the specific substitution pattern on the phenyl ring is critical for target binding and biological efficacy [1]. Furthermore, the differential biological activity of enantiomers is a well-established principle in the class, where enantio-enriched intermediates demonstrably reduce the amount of active ingredient needed for pest control [1]. Therefore, the specific ortho-chloro/ortho-fluoro substitution (2,6-pattern) and the defined chirality at the pyrrolidine 2-position are non-interchangeable parameters that directly influence downstream synthetic outcomes and biological results.

Quantitative Differentiation Evidence for 2-(2-Chloro-6-fluorophenyl)pyrrolidine


Purity and Analytical Specification of 2-(2-Chloro-6-fluorophenyl)pyrrolidine vs. Market Standards

Multiple authoritative chemical suppliers report a minimum purity specification of 95% for both the racemic and enantiopure (R)-forms of 2-(2-Chloro-6-fluorophenyl)pyrrolidine, as determined by HPLC . While 95% is a standard industrial purity for research intermediates, this specification serves as a critical baseline for procurement. In the absence of published comparative biological data, ensuring chemical identity and purity is the primary, quantifiable differentiator against uncharacterized or lower-purity material from non-authoritative sources. This ensures reproducibility in sensitive synthetic and biological assays where impurities could act as confounding variables.

Analytical Chemistry Quality Control Synthetic Chemistry

Enantiomeric Purity Options: (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine for Chiral Applications

2-(2-Chloro-6-fluorophenyl)pyrrolidine is commercially available in two distinct stereochemical forms: as a racemic mixture (CAS 1016698-85-3) and as the single (R)-enantiomer (CAS 1241677-49-5) . The patent literature explicitly states that for pyrrolidine derivatives, the differential biological activity of enantiomers is significant, and using an enantio-enriched intermediate can reduce the required amount of active ingredient [1]. This provides a clear procurement choice: the racemate is suitable for early-stage exploration, while the (R)-enantiomer is the designated choice for applications requiring defined stereochemistry, such as chiral SAR studies or asymmetric catalysis.

Asymmetric Synthesis Chiral Resolution Stereochemistry

Distinct Physicochemical Profile: Lipophilicity of 2-(2-Chloro-6-fluorophenyl)pyrrolidine vs. Parent Pyrrolidine

The 2-chloro-6-fluorophenyl substitution confers a significantly higher predicted lipophilicity to the compound compared to unsubstituted pyrrolidine. While the exact experimental logP for the target compound is not available, the computed XLogP3 value for a close regioisomer, 2-(3-chloro-5-fluorophenyl)pyrrolidine, is 2.5 [1]. In contrast, pyrrolidine has an experimental logP of approximately 0.46 [2]. This quantifiable difference of ~2.0 log units indicates a substantial increase in lipophilicity (over 100-fold higher partition coefficient), which is a primary driver for membrane permeability and a key differentiator for applications requiring blood-brain barrier penetration or improved cellular uptake.

ADME Prediction Physicochemical Properties Drug Design

Optimal Procurement and Application Scenarios for 2-(2-Chloro-6-fluorophenyl)pyrrolidine


Medicinal Chemistry: Chiral SAR Exploration of CNS Drug Candidates

Procure the (R)-enantiomer (CAS 1241677-49-5) of 2-(2-Chloro-6-fluorophenyl)pyrrolidine as a key chiral intermediate for synthesizing and exploring the structure-activity relationships (SAR) of novel central nervous system (CNS) drug candidates [1]. The predicted high lipophilicity of the scaffold, inferred from close analogs (computed XLogP3 ≈ 2.5) [2], supports its application in programs targeting the CNS, where blood-brain barrier permeability is a prerequisite. The ability to source a defined enantiomer is crucial, as patent literature confirms enantiomers of this class can have differential biological effects [1].

Agrochemical Discovery: Synthesis of Pesticidally Active Pyrrolidines

Use the racemic mixture (CAS 1016698-85-3) of 2-(2-Chloro-6-fluorophenyl)pyrrolidine as a versatile intermediate for synthesizing libraries of substituted phenylpyrrolidines, a class of compounds explicitly cited as intermediates for the manufacture of pesticidally active compounds [1]. The ortho-chloro/ortho-fluoro substitution pattern provides a unique steric and electronic environment that can be leveraged to probe structure-activity relationships in agrochemical lead optimization programs [1].

Synthetic Methodology: Chiral Building Block for Asymmetric Synthesis

Leverage the single (R)-enantiomer (CAS 1241677-49-5) as a chiral building block in the development and optimization of new asymmetric synthetic methodologies [1]. The compound's defined stereocenter at the pyrrolidine 2-position makes it a valuable substrate for investigating stereoselective transformations, including N-arylation and cycloaddition reactions, to construct more complex, enantio-enriched heterocyclic frameworks [1].

Physicochemical Property Modulation: LogP Optimization Studies

Employ 2-(2-Chloro-6-fluorophenyl)pyrrolidine as a starting point for property modulation studies focused on lipophilicity. The scaffold inherently provides a >100-fold increase in predicted lipophilicity compared to unsubstituted pyrrolidine [2], offering a quantifiable baseline for further structural modifications. This makes it a strategic choice for researchers needing to systematically increase or fine-tune the logP of a chemical series to improve membrane permeability or metabolic stability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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